Nonadecafluoro-9-iodononane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodononane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F19I/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFEDCTRHSPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060331 | |
| Record name | Nonadecafluoro-9-Iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558-97-4 | |
| Record name | 1-Iodoperfluorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonadecafluoro-9-Iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonadecafluoro-9-iodononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of Nonadecafluoro 9 Iodononane
Radical Chemistry of Perfluoroalkyl Iodides
Perfluoroalkyl iodides (Rf-I), such as nonadecafluoro-9-iodononane, are pivotal precursors for the generation of perfluoroalkyl radicals. These radicals are highly valuable intermediates in organic synthesis, enabling the introduction of perfluoroalkyl moieties into various organic molecules. The unique properties of the carbon-iodine (C-I) bond in these compounds dictate their reactivity and the methods by which the corresponding radicals can be generated.
Generation and Reactivity of Perfluoroalkyl Radicals
The generation of perfluoroalkyl radicals from their corresponding iodides can be achieved through several methods, including thermal or photochemical initiation. mdpi.comconicet.gov.ar Visible light-promoted methods have gained significant traction due to their mild reaction conditions. These methods often involve the formation of an electron donor-acceptor (EDA) complex between the perfluoroalkyl iodide and a Lewis base. mdpi.comchinesechemsoc.org Upon irradiation, this complex facilitates the homolytic cleavage of the C-I bond, yielding the perfluoroalkyl radical. mdpi.comnih.gov
Common Lewis bases used to form these EDA complexes include amines, phosphines, and phenolates. chinesechemsoc.orgnih.gov For instance, the interaction between a perfluoroalkyl iodide and an amine like N,N,N′,N′-tetraethylethylenediamine (TEEDA) under light irradiation effectively generates perfluoroalkyl radicals. nih.govrsc.org These radicals can then participate in a variety of reactions, including the perfluoroalkylation of electron-rich (hetero)arenes and the iodoperfluoroalkylation of alkenes and alkynes. nsf.gov
The reactivity of the generated perfluoroalkyl radicals is diverse. They can act as hydrogen abstractors, add to unsaturated bonds, or participate in single electron transfer (SET) processes. nih.govrsc.org For example, in the presence of a suitable substrate, the perfluoroalkyl radical can abstract a hydrogen atom to initiate further radical transformations. rsc.org In reactions with alkenes and alkynes, the radical adds to the π-system, leading to the formation of a new carbon-carbon bond and a subsequent radical intermediate that can propagate a chain reaction. nih.govrsc.org
The table below summarizes various methods for generating perfluoroalkyl radicals and their subsequent reactions.
| Initiation Method | Promoter/Catalyst | Substrate | Product Type | Citation |
| Visible Light | Hydroquinone catalyst | (Hetero)arenes, Alkenes, Alkynes | Perfluoroalkylated arenes, Iodoperfluoroalkylation products | nsf.gov |
| Visible Light | Phosphines | Alkenes | Iodoperfluoroalkylation products | mdpi.com |
| Visible Light | Amines (e.g., TEEDA) | Various radical acceptors | Perfluoroalkylated products | nih.govnih.gov |
| Visible Light | Inorganic Bases (tBuONa, KOH) | Ethers, Benzylic hydrocarbons, (Hetero)arenes, Alkenes, Alkynes | Amidation, Iodination, and Perfluoroalkylation products | nih.govrsc.org |
Homolysis of Carbon-Iodine Bonds in Perfluoroalkyl Iodides
The carbon-iodine bond in perfluoroalkyl iodides is significantly weaker than the carbon-fluorine and carbon-carbon bonds within the perfluoroalkyl chain, making its homolytic cleavage the most favorable pathway for radical generation. This bond weakness is attributed to the large difference in electronegativity and size between the carbon and iodine atoms, as well as the strong electron-withdrawing nature of the perfluoroalkyl group.
The homolysis of the C-I bond can be initiated by UV irradiation or radical initiators. mdpi.com More contemporary methods utilize visible light in conjunction with a photocatalyst or a Lewis base to form an EDA complex. mdpi.comnih.gov The formation of this complex alters the electronic structure of the perfluoroalkyl iodide, facilitating the C-I bond cleavage upon absorption of visible light. mdpi.com
Mechanistic studies have shown that the homolytic cleavage can proceed through different pathways depending on the reaction conditions. nih.govrsc.org For instance, in the presence of an inorganic base like sodium butoxide (tBuONa), a halogen bonding complex is formed, which upon mild conditions, undergoes homolytic cleavage to produce both a perfluoroalkyl radical and an iodine radical. nih.govrsc.org This process is central to various synthetic transformations, including C-H amidation and iodination. nih.govrsc.orgresearchgate.net
Characterization of Intermediates in Perfluoroalkylation Reactions
The transient nature of radical intermediates in perfluoroalkylation reactions makes their direct observation challenging. However, a combination of experimental techniques and computational studies has provided valuable insights into their structure and reactivity.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical species. Spin trapping experiments, where a transient radical is intercepted by a spin trap to form a more stable radical adduct, are commonly employed. For example, the use of tert-butyl-α-phenylnitrone has supported the presence of free radicals in halogen-bond-promoted reactions. nih.gov
NMR spectroscopy, particularly 19F NMR, is instrumental in studying the formation of halogen-bond complexes between perfluoroalkyl iodides and Lewis bases. nih.gov Titration experiments can reveal the association and electronic changes upon complex formation. nih.gov
Control experiments, such as the addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), can provide indirect evidence for the involvement of radical intermediates. rsc.org The inhibition of product formation or the trapping of the radical by TEMPO confirms a radical-mediated pathway. rsc.org For example, in a reaction system containing perfluorobutyl iodide and NaOtBu, the addition of TEMPO completely suppressed the formation of the expected product and instead yielded the radical trapping product. rsc.org
Computational methods, such as Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. chinesechemsoc.orgacs.org DFT calculations can provide information on the geometries of transition states and intermediates, reaction energy profiles, and the nature of non-covalent interactions like halogen bonding. chinesechemsoc.orgchemrxiv.org These theoretical studies complement experimental findings and help in designing more efficient catalytic systems. nsf.govacs.org
Halogen Bonding Interactions in Fluorinated Iodoalkane Systems
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophilic site (a halogen bond acceptor). acs.orgmdpi.comacs.org In perfluorinated iodoalkanes like this compound, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond, making it an effective halogen bond donor. researchgate.netacs.org
Theoretical and Experimental Probes of C-I···X Interactions
The existence and strength of halogen bonds can be investigated through both theoretical calculations and experimental methods.
Theoretical Probes: Computational chemistry provides a powerful lens to study the nature of halogen bonding. researchgate.net Calculations can determine the interaction energies between the halogen bond donor and acceptor, as well as the geometric parameters of the resulting complex. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing strength of the group attached to it. acs.org For a given halogen bond donor, the interaction strength also depends on the nature of the halogen bond acceptor, with stronger Lewis bases leading to stronger interactions. acs.org
Experimental Probes: In the solid state, X-ray crystallography provides definitive evidence for halogen bonding by revealing short contact distances between the iodine atom and the halogen bond acceptor, typically shorter than the sum of their van der Waals radii, and a C-I···X angle close to 180°. mdpi.comd-nb.info
In solution, various spectroscopic techniques can be employed. As mentioned previously, 19F NMR titration experiments are particularly useful for studying halogen bonding involving perfluoroalkyl iodides, as the fluorine chemical shifts are sensitive to changes in the electronic environment around the iodine atom upon complexation. nih.gov UV-vis spectroscopy can also detect the formation of charge-transfer or EDA complexes, which are often characterized by new absorption bands. nih.gov
The table below provides a summary of key geometric and energetic parameters associated with halogen bonds.
| Parameter | Description | Typical Values | Citation |
| Interaction Distance (I···X) | The distance between the iodine atom and the halogen bond acceptor. | Shorter than the sum of the van der Waals radii. | acs.org |
| Interaction Angle (C-I···X) | The angle formed by the carbon-iodine covalent bond and the halogen bond. | Typically linear or near-linear (160-180°). | mdpi.comd-nb.info |
| Interaction Energy (ΔE) | The strength of the attractive interaction. | Can be comparable to hydrogen bonds, up to 200 kJ mol−1 in some cases. | acs.org |
Halogen Bond Activation in the Promotion of Chemical Reactions
The formation of a halogen bond can activate the perfluoroalkyl iodide, facilitating chemical transformations. researchgate.net This activation strategy has been successfully applied in a range of reactions, including C-H amidation, C-H iodination, and the perfluoroalkylation of π-systems. nih.govrsc.orgresearchgate.net
The interaction of a perfluoroalkyl iodide with a Lewis base, such as an amine or an inorganic base like potassium hydroxide (B78521) (KOH), forms a halogen-bonded complex. nih.govrsc.org This complex can be more susceptible to homolytic cleavage of the C-I bond, especially under photochemical conditions. nih.govrsc.org For example, the irradiation of a halogen bond complex between a perfluoroalkyl iodide and KOH with blue light or even sunlight can lead to the formation of a perfluoroalkyl radical and an iodine radical. nih.govrsc.org
This halogen bond activation strategy offers a mild and efficient way to generate radicals without the need for expensive or toxic transition metal catalysts or photocatalysts. nih.govrsc.orgresearchgate.netrsc.org The perfluoroalkyl radicals generated in this manner can then engage in various synthetic applications, highlighting the synthetic utility of halogen bonding in modern organic chemistry. nih.govrsc.orgchemrxiv.org
Electron Transfer Mechanisms in Reactions Involving Perfluoroalkyl Iodides
The reactivity of perfluoroalkyl iodides is largely dictated by the nature of the carbon-iodine (C-I) bond. The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the C-I bond, making the iodine atom susceptible to interaction with electron donors. This interaction often leads to the formation of an electron donor-acceptor (EDA) complex.
In many reactions, a single electron transfer (SET) from a donor species to the perfluoroalkyl iodide is a key initiation step. This transfer results in the formation of a radical anion, which rapidly decomposes to generate a perfluoroalkyl radical (Rf•) and an iodide anion. This process is often facilitated by light (photoredox catalysis) or the presence of a base. The generated perfluoroalkyl radical is a highly reactive intermediate that can then engage in various bond-forming reactions.
While this general mechanism is well-established for various perfluoroalkyl iodides, specific thermodynamic and kinetic data for the electron transfer involving this compound are not documented.
Mechanistic Studies of Functionalization Reactions
Detailed mechanistic investigations into the functionalization of C-H bonds and addition reactions using this compound specifically have not been reported. The following subsections outline the generally accepted mechanisms for these transformations with perfluoroalkyl iodides, which would be the presumed pathways for this compound.
C-H Amidation: The perfluoroalkyl radical, generated via an electron transfer mechanism, can abstract a hydrogen atom from a C-H bond to form a carbon-centered radical. This radical can then react with an amide source to form the desired C-N bond. The specific intermediates and transition states for such a reaction involving this compound have not been characterized.
C-H Iodination: In some instances, the reaction of perfluoroalkyl iodides can lead to the iodination of C-H bonds. The mechanism is believed to involve the formation of an iodine radical, which can then participate in a hydrogen atom transfer process or other pathways to introduce iodine into a substrate. Again, no studies have specifically elucidated this process with this compound.
Perfluoroalkylation Additions: The addition of perfluoroalkyl groups across double or triple bonds is a common application of perfluoroalkyl iodides. The perfluoroalkyl radical, once formed, can add to an unsaturated bond, creating a new carbon-centered radical. This radical can then be trapped by a variety of reagents or propagate a chain reaction. While this is a fundamental reaction of perfluoroalkyl iodides, there are no published examples that specifically utilize this compound and provide mechanistic insights.
Due to the absence of specific research, it is not possible to provide data tables with detailed research findings for this compound.
Advanced Analytical Characterization Techniques for Nonadecafluoro 9 Iodononane and Fluorinated Iodoalkanes
Mass Spectrometry (MS) Applications
Mass spectrometry stands as a cornerstone for the analysis of fluorinated compounds, offering unparalleled sensitivity and structural elucidation capabilities. Various MS-based methods are tailored to address specific analytical challenges posed by these molecules.
High-Resolution Mass Spectrometry (HRMS) for Fluorinated Compound Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of per- and polyfluoroalkyl substances (PFAS), including fluorinated iodoalkanes. nih.govnih.gov Its ability to provide highly accurate mass measurements allows for the prediction of molecular formulas for unknown compounds. acs.org This is particularly crucial in identifying novel or replacement fluorinated compounds in various matrices. acs.org The high resolving power and mass accuracy of HRMS enable the selective and sensitive detection of PFAS. acs.org
The workflow for identifying new fluorinated compounds often involves using HRMS to limit the possible elemental combinations that could match the measured accurate mass. acs.org Further structural information can be obtained through tandem mass spectrometry (MS/MS) fragmentation. acs.org Nontargeted analysis (NTA) using HRMS has become an essential tool for discovering and identifying new PFAS in environmental and biological samples, as analytical reference standards are often unavailable for these proprietary structures. acs.org In fact, nontargeted HRMS methods have led to the discovery of over 750 PFAS from more than 130 different classes. researchgate.net
Gas chromatography coupled with HRMS (GC-HRMS) has been developed for the suspect screening and non-targeted analysis of a wide range of PFAS. nih.gov A comprehensive workflow can be established by studying the behavior of various PFAS in a GC-HRMS system, including their retention indices and fragmentation patterns under different ionization modes like electron ionization (EI) and chemical ionization (CI). nih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Fluorinated Residuals
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a standard and powerful method for detecting and identifying fluorinated residuals in complex matrices. chromatographyonline.com This technique offers the necessary sensitivity and selectivity to resolve numerous analytes, making it invaluable for both targeted and non-targeted screening. chromatographyonline.comchromatographyonline.com
In the context of fluoropolymer production, where hydrocarbon-based surfactants may be used, unintended side reactions can produce low-molecular-weight fluorinated residuals that are difficult to identify with standard methods. chromatographyonline.com LC-HRMS provides a robust solution for tracking both targeted and non-targeted fluorinated residuals generated during such processes. chromatographyonline.com A typical workflow involves initial screening with targeted methods like LC-triple quadrupole mass spectrometry (LC-QqQ) to identify major analytes, followed by non-targeted LC-quadrupole time-of-flight (QTOF) or LC-orbital ion trap screening for a more comprehensive evaluation. chromatographyonline.com
The strength of LC-HRMS lies in its ability to provide accurate mass data, which is crucial for the structural interrogation of unknown compounds based on their MS2 fragmentation patterns. chromatographyonline.com This capability has been instrumental in identifying various PFAS precursors in environmental samples like soil and contaminated paper materials. researchgate.net
Paper Spray-Atmospheric Pressure Photoionization-High Resolution Mass Spectrometry (PS-APPI-HRMS) for Direct Analysis
A novel approach combining paper spray (PS) ionization with atmospheric pressure photoionization (APPI) and high-resolution mass spectrometry (HRMS) has been developed for the direct analysis of neutral, non-polar, and low-polar fluorinated compounds. ehu.eusresearchgate.net This method, PS-APPI-HRMS, is particularly useful for analyzing substances found in commercial products like waterproof impregnation sprays. ehu.eus
The technique has been successfully applied to the determination of neutral per- and polyfluorinated alkyl substances (PFAS), including fluorotelomer alcohols (FTOHs) and fluoroctanesulfonamides (FOSAs). researchgate.netdbcls.jp Optimal results are often achieved using dopant-assisted PS-APPI-HRMS, with toluene (B28343) serving as a common dopant solvent. researchgate.net This method allows for the detection of specific ions, such as [M-H]⁻ for FOSAs and [M+O₂]⁻• for FTOHs and related compounds, in negative ion mode. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Fluorine Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis and has been adapted for the specific detection of fluorine in organofluorine compounds. nih.govbohrium.comresearchgate.net Direct measurement of fluorine by ICP-MS is challenging due to its high ionization potential. researchgate.netacs.org To overcome this, indirect methods have been developed. One such method involves the post-column addition of a barium-containing solution, allowing fluorine to be measured as the BaF⁺ polyatomic ion. nih.gov
More recent advancements have introduced new elemental ionization methods. One innovative approach involves introducing fluorinated analytes into an ICP to form sodium fluoride (B91410) (NaF), which then forms Na₂F⁺ in the atmospheric-pressure plasma afterglow. acs.orgnih.gov This technique offers significantly improved sensitivity for fluorine detection compared to conventional methods and provides a compound-independent response, which is crucial for quantifying compounds when specific standards are not available. acs.orgnih.gov
ICP-MS can be coupled with liquid chromatography (LC) to perform speciation analysis. LC-ICP-HRMS offers the potential for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. nih.gov While this technique has shown reasonable limits of detection for chlorine and fluorine, its sensitivity for fluorinated compounds can be lower compared to other ICP-MS/MS methods that are optimized for single-element detection. nih.gov Despite this, non-targeted screening of organofluorine compounds using ICP-MS detection is a promising alternative to traditional targeted methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a highly effective method for the structural elucidation of fluorinated molecules. nih.gov
¹⁹F NMR Spectroscopy in the Study of Fluorinated Compounds and Halogen Bonding
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and powerful tool for studying fluorinated compounds and their interactions, including halogen bonding. researchgate.netresearchgate.net The ¹⁹F nucleus possesses 100% natural abundance and high sensitivity, making it an ideal probe for structural analysis. nih.gov The large chemical shift dispersion in ¹⁹F NMR provides detailed information about the chemical environment of the fluorine atoms. nih.gov
In the context of halogen bonding, ¹⁹F NMR is used to detect the formation of complexes between perfluoroalkyl halides, such as perfluoroiodoalkanes, and Lewis bases. researchgate.net The formation of a halogen bond (C-I···D, where D is an electron donor) results in a significant change in the chemical shift of the fluorine atoms, particularly those on the carbon atom adjacent (alpha) to the iodine. researchgate.netresearchgate.net This change, specifically an upfield shift (shielding) of the α-CF₂ signal, serves as strong evidence for the formation of the halogen-bonded complex. researchgate.net The magnitude of this shift can be used to rank the tendency of different molecules to participate in halogen bonding. researchgate.net
Advanced NMR Techniques for Structural Elucidation of Fluorinated Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organofluorine compounds. doabooks.orgkit.edu The presence of the spin-1/2 nucleus, ¹⁹F, with its high gyromagnetic ratio and 100% natural abundance, makes ¹⁹F NMR a particularly sensitive and informative technique. doabooks.orgkit.edu For complex fluorinated architectures like Nonadecafluoro-9-iodononane, advanced NMR methods are indispensable for unambiguous structural assignment. diva-portal.orgipb.ptresearchgate.netffsa.unsa.ba
Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for mapping the connectivity within a molecule. numberanalytics.com While this compound lacks protons, analogous ¹⁹F-¹³C correlation experiments can be employed to establish the carbon backbone and the positions of the fluorine atoms. For instance, ¹⁹F-¹³C HMBC would reveal long-range couplings between fluorine and carbon atoms, aiding in the sequential assignment of the fluorinated carbon chain.
In the context of solid-state NMR (ssNMR), techniques have been developed to study fluorinated molecules in biological systems and materials. doabooks.orgkit.edunih.govresearchgate.net Solid-state ¹⁹F NMR can provide information on the orientation and dynamics of fluorinated moieties within a larger assembly. nih.gov However, challenges such as strong dipolar couplings and chemical shift anisotropy (CSA) require specialized pulse sequences and high magic-angle spinning (MAS) rates to achieve high-resolution spectra. rsc.org For instance, studies on α-(trifluoromethyl)lactic acid have shown that ¹⁹F spin diffusion can significantly affect ¹³C-detected solid-state NMR spectra, a phenomenon that could also be relevant for analyzing solid samples or formulations of this compound. rsc.org
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Iodides
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₂I | -60 to -70 |
| -CF₂- | -110 to -125 |
| -CF₃ | -80 to -85 |
Note: These are general ranges and can vary based on the specific molecular structure and solvent.
NMR Approaches for Probing Non-Covalent Interactions in Solution and Solid State
NMR spectroscopy is a highly effective method for studying weak non-covalent interactions, such as halogen bonding, in both solution and the solid state. diva-portal.org Halogen bonding involves the interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.netresearchgate.net In the case of this compound, the iodine atom can act as a halogen bond donor.
In solution, NMR titrations are commonly used to quantify the strength of these interactions. researchgate.net By monitoring the change in the ¹⁹F or ¹³C chemical shifts of the fluorinated iodoalkane upon the addition of a Lewis base, the association constant (Kₐ) for the halogen-bonded complex can be determined. researchgate.netresearchgate.net For example, studies on the interaction between perfluoroalkyl iodides and pyridine (B92270) have shown that the formation of a halogen bond leads to a downfield shift in the ¹⁹F NMR signal of the fluorine atoms closest to the iodine. researchgate.net This is attributed to the withdrawal of electron density from the perfluoroalkyl chain upon complexation.
NMR dilution experiments can also provide evidence for self-association of perfluoroalkyl iodides through intermolecular halogen bonding. researchgate.net Changes in chemical shifts upon dilution can indicate the presence and nature of these interactions. researchgate.netresearchgate.net
In the solid state, ¹⁹F ssNMR can be used to probe the geometry and dynamics of halogen-bonded complexes. rsc.org Changes in the ¹⁹F chemical shift tensor upon complexation can provide detailed information about the electronic environment of the fluorine nuclei involved in the interaction. Furthermore, advanced techniques like Rotational-Echo Double-Resonance (REDOR) NMR can be used to measure internuclear distances between the fluorine atoms of the iodoalkane and the acceptor atom of the Lewis base, providing direct evidence for the formation of a halogen bond.
Vibrational and Electronic Spectroscopies (e.g., FTIR, Raman, UV-Vis)
Vibrational and electronic spectroscopies offer complementary information to NMR for the characterization of this compound and related compounds.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are powerful techniques for probing the vibrational modes of a molecule. mt.comcovalentmetrology.comspectroscopyonline.com The C-F and C-I bonds in perfluoroalkyl iodides have characteristic stretching and bending frequencies. acs.org
In the FTIR spectrum of a perfluoroalkyl iodide, strong absorptions are typically observed in the region of 1100-1300 cm⁻¹, corresponding to the C-F stretching vibrations. acs.org The C-I stretching vibration appears at lower frequencies, generally in the range of 250-300 cm⁻¹. bohrium.com The position of this band can be sensitive to the formation of halogen bonds; a red shift (shift to lower wavenumbers) is often observed upon complexation with a Lewis base, indicating a weakening of the C-I bond. bohrium.com
Raman spectroscopy is particularly useful for studying the C-I bond, as this vibration often gives rise to a strong Raman signal. bohrium.com Studies on perfluoroalkyl iodides have utilized Raman spectroscopy to investigate halogen bonding interactions in solution. bohrium.com The shift in the C-I stretching frequency upon interaction with a Lewis base can be used to assess the strength of the halogen bond. bohrium.com Theoretical calculations, such as ab initio methods, have been used to predict the vibrational spectra of perfluoroalkyl iodides like CF₃I, C₂F₅I, and n-C₃F₇I, and show good agreement with experimental values. opticsjournal.net
Table 2: Typical Vibrational Frequencies for Perfluoroalkyl Iodides
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| C-F Stretch | 1100 - 1300 (Strong) | 1100 - 1300 (Weak) |
| C-I Stretch | ~280 (Weak) | ~280 (Strong) |
Note: The exact frequencies and intensities can vary depending on the specific molecule and its environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. msu.eduoecd.orgoecd.org Perfluoroalkyl iodides exhibit characteristic absorption bands in the UV region. These absorptions are typically assigned to n → σ* and σ → σ* transitions involving the non-bonding electrons on the iodine atom and the C-I sigma bond. mdpi.com
The formation of an electron donor-acceptor (EDA) complex through halogen bonding can lead to the appearance of a new, red-shifted absorption band in the UV-Vis spectrum. bohrium.com This charge-transfer band arises from the transfer of electron density from the Lewis base (donor) to the perfluoroalkyl iodide (acceptor). The position and intensity of this band can provide insights into the strength and nature of the halogen bonding interaction. bohrium.com For instance, the interaction of perfluorobutyl iodide with various Lewis bases results in a significant increase in absorption in the 225-350 nm range. bohrium.com
Advanced Applications in Materials Science and Polymer Chemistry Involving Nonadecafluoro 9 Iodononane
Precision Polymer Synthesis and Engineering
The synthesis of polymers with precisely controlled characteristics—such as molecular weight, composition, and architecture—is a cornerstone of modern materials science. Perfluoroalkyl iodides like nonadecafluoro-9-iodononane are instrumental in several controlled radical polymerization techniques, enabling the creation of highly specialized fluoropolymers. acs.orgresearchgate.net
Synthesis of Well-Defined Fluorinated Block Copolymers
Well-defined block copolymers, which consist of two or more distinct polymer chains linked by a covalent bond, are prized for their ability to self-assemble into ordered nanostructures. google.com Fluorinated block copolymers, in particular, offer unique properties such as low surface energy and high stability. This compound serves as a key reagent in producing these materials, primarily through Iodine Transfer Polymerization (ITP). acs.orggoogle.com
In ITP, the perfluoroalkyl iodide acts as a chain-transfer agent (CTA). justia.comresearchgate.net The process begins with a radical initiator, and the growing polymer chain reversibly transfers the iodine atom. This "living"/controlled mechanism allows for the synthesis of a fluorinated polymer block with a reactive iodine terminal group. This resulting polymer, known as a macroinitiator, can then be used to initiate the polymerization of a second, different monomer, thereby forming a well-defined diblock copolymer. google.commdpi.com For instance, a poly(vinylidene fluoride) (PVDF) macroinitiator, prepared using an RFI, can subsequently initiate the polymerization of monomers like methyl methacrylate (B99206) or styrene (B11656) to yield PVDF-based block copolymers. mdpi.com
Furthermore, photocontrolled iodine-mediated reversible-deactivation radical polymerization (RDRP) has been established as a powerful strategy. rsc.org In this method, a semifluorinated alternating copolymer containing perfluoroalkyl iodide end groups, analogous to a polymer initiated with this compound, can be activated by a ruthenium-based catalyst under visible light. This activation generates carbon-centered radicals that initiate the polymerization of a second monomer, leading to the formation of main-chain-type semifluorinated alternating block copolymers. rsc.org This technique offers high efficiency and precision in creating complex fluorinated polymer architectures. rsc.org
Control Over Polymer Architecture and Molecular Weight Distribution in Fluoropolymer Synthesis
Control over polymer architecture (e.g., linear, star-like, graft) and molecular weight distribution (polydispersity index, PDI) is critical for tailoring the end properties of a material. researchgate.net Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are premier methods for achieving this control. bohrium.comnih.govnih.govbohrium.comacs.org While this compound is primarily associated with ITP, the principles of controlled radical polymerization are broadly applicable.
In ITP, the molecular weight of the resulting fluoropolymer is controlled by the ratio of the monomer concentration to the chain-transfer agent concentration. scispace.com By carefully selecting the amount of this compound, chemists can predetermine the average degree of polymerization and produce polymers with narrow molecular weight distributions (low PDI). researchgate.netscispace.com This control is essential for producing materials with reproducible properties. The use of mono- and difunctional perfluorinated alkyl iodides allows for the synthesis of telechelic (functional groups at both ends) and star-like polymers. researchgate.netresearchgate.netpsu.edu
The table below summarizes representative data for fluoropolymers synthesized using controlled radical polymerization techniques, illustrating the level of control achievable.
| Polymerization Method | Monomer | Initiator/CTA Type | Target DP | Resulting Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ITP | Vinylidene Fluoride (B91410) (VDF) | Perfluoroalkyl Iodide | 50 | 11,000 | < 1.4 | acs.org |
| ATRP | Fluorinated Acrylate | Fluorinated Macroinitiator | 100 | ~25,000 | ~1.1 | sciengine.com |
| RAFT | Semifluorinated Methacrylate | Fluorinated Photocatalyst | 200 | ~50,000 | < 1.2 | nih.gov |
This table presents illustrative data for fluoropolymer synthesis using various controlled radical polymerization methods where perfluoroalkyl compounds like this compound are relevant as initiators, chain-transfer agents, or components of the monomer.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry explores the complex structures formed through non-covalent interactions between molecules. uni-bayreuth.de The inclusion of highly fluorinated segments, or "fluorous ponytails," such as the nonadecafluoro-n-nonyl group, profoundly influences these interactions, driving unique self-assembly behaviors and enabling the design of novel functional materials. rsc.org
Design and Synthesis of Fluorinated Organic Cage Compounds and Functional Supramolecules
Porous organic cages are discrete molecular architectures with internal cavities, synthesized through reversible reactions that allow for error correction and high yields. uni-duesseldorf.de The functionalization of these cages with perfluoroalkyl chains, such as the C9F19- group from this compound, can be achieved by incorporating the chain into the cage's building blocks prior to assembly.
Influence of Fluorination on Self-Assembly Motifs and Lattice Formation
The introduction of a perfluorinated segment into a molecule dramatically alters its self-assembly behavior. rsc.org This is due to the principle of "fluorous-fluorous" interactions and the mutual phobicity between fluorocarbon and hydrocarbon segments. Molecules containing both segment types, known as perfluoroalkylalkanes, are known to self-assemble into a variety of well-defined nanostructures, including ribbons, spirals, and toroids. ulisboa.ptnih.govamolf.nlacs.orgpsu.edu
The final assembled structure is often dictated by the geometry of the molecule and the challenge of efficiently packing two dissimilar, incommensurable chains (the fluorinated and non-fluorinated parts). nih.govamolf.nl The larger cross-sectional area of the helical perfluoroalkyl chain compared to a linear alkyl chain often forces the molecules to adopt tilted or curved arrangements to achieve dense packing, leading to the formation of finite, ordered superstructures rather than simple flat layers. amolf.nlacs.org Theoretical studies have shown that fluorine-fluorine interactions, while individually weak, collectively contribute significantly to the lattice energy and can be a driving force in crystal structure formation. mdpi.comacs.org The specific length and high degree of fluorination of the nonadecafluoro-n-nonyl chain make it a powerful tool for directing the self-assembly process and creating complex, hierarchical materials.
Coordination Effects on Fluorine Interactions in Crystalline Solids
The non-covalent interactions involving fluorine atoms in a crystal lattice can be subtly influenced by stronger interactions elsewhere in the molecule, such as metal coordination. acs.orgrsc.org Computational studies have revealed that the coordination of a molecule containing an aliphatic fluoride to a metal center can increase the negative electrostatic potential on the fluorine atoms. acs.org
This electronic perturbation has two main consequences:
Strengthening of Hydrogen Bonds : The fluorine atoms become better hydrogen-bond acceptors, leading to stronger C–H···F interactions. acs.org
Weakening of Fluorine-Fluorine Interactions : The increased negative charge enhances the electrostatic repulsion between neighboring fluorine atoms, which can weaken direct F···F contacts. acs.org
Conversely, for fluorinated aromatic systems, coordination to a metal can enhance stacking interactions and interactions involving the π-system (F/π and C–H/π) with only slight changes to C–H···F and F···F interactions. acs.org The nature and charge of the metal ion also play a significant role in modulating these effects. acs.org Therefore, in crystalline solids containing the nonadecafluoro-n-nonyl group, the presence of a coordination center can tune the balance of intermolecular forces, providing a sophisticated mechanism for controlling the final crystal packing and the material's properties. mdpi.comnih.gov
Environmental Science Research on Nonadecafluoro 9 Iodononane and Perfluorinated Iodoalkanes
Environmental Transformation Pathways
Polyfluoroalkyl substances, including PFIs, can undergo transformation in the environment through various biotic and abiotic processes, ultimately forming persistent perfluoroalkyl compounds. nih.govnih.gov These transformation pathways are crucial for understanding the lifecycle and environmental burden of PFAS.
Nonadecafluoro-9-iodononane and other perfluoroalkyl iodides are susceptible to several abiotic degradation mechanisms that contribute to their transformation in the environment.
Hydrolysis: The hydrolysis of fluorotelomer iodides (FTIs), which are structurally related to PFIs, is expected to occur in natural waters, with estimated half-lives of around 130 days. researchgate.netnih.gov This process can lead to the formation of fluorotelomer alcohols (FTOHs) and subsequently perfluoroalkyl carboxylic acids (PFCAs), suggesting that hydrolysis of PFIs like this compound could be a significant contributor to the environmental load of their corresponding degradation products. researchgate.netmiljodirektoratet.no While the C-I bond is the primary site of reaction, the extreme stability of the perfluorinated carbon chain means it remains largely intact during initial degradation steps. acs.org
Photolysis: The photolytic cleavage of the carbon-iodine (C-I) bond in perfluoroalkyl iodides is a key degradation pathway, especially when induced by visible light or UV irradiation. mdpi.comrsc.orgrsc.org The presence of water can facilitate the photolysis of perfluoroalkyl iodides through the formation of halogen bonds. rsc.orgrsc.org This process generates highly reactive perfluoroalkyl radicals. mdpi.comrsc.org Studies on various perfluoroalkyl iodides have shown that photolysis at 254 nm in the presence of iodide can lead to reductive defluorination. nih.gov The quantum yields for the photodissociation of fluorinated alkyl iodides are significantly higher than their non-fluorinated counterparts. aip.org For instance, UV irradiation of perfluoroalkyl iodides can lead to the formation of various gaseous fluorocarbon intermediates. nih.gov
Oxidation: Perfluoroalkyl iodides can be oxidized to form more stable compounds. For example, oxidation using Oxone in trifluoroacetic acid can convert perfluoroalkyl iodides into [bis(trifluoroacetoxy)iodo]perfluoroalkanes. organic-chemistry.orgorganic-chemistry.org While these initial oxidation products are often unstable, they can be transformed into more stable derivatives. organic-chemistry.org In the atmosphere, volatile precursor compounds can undergo oxidation by hydroxyl radicals (OH), leading to the formation of peroxy and acylperoxy radicals, which in turn react to form stable intermediates that can eventually degrade to PFCAs. copernicus.org
Perfluorinated iodoalkanes are recognized as significant precursors to perfluoroalkyl carboxylic acids (PFCAs) in the environment. nih.govresearchgate.net The degradation of fluorotelomer-based products, which originate from perfluoroalkyl iodides, is a potential source of PFCAs. researchgate.net
The transformation process often begins with the initial degradation of the PFI, such as through photolysis, to form a perfluoroalkyl radical. This radical can then undergo a series of reactions in the presence of atmospheric oxidants like OH radicals and ozone. copernicus.org These atmospheric reactions can lead to the formation of fluorotelomer aldehydes (FTALs) and subsequently fluorotelomer carboxylic acids (FTCAs), which can be further degraded to shorter-chain PFCAs. copernicus.orgresearchgate.net For example, the gas-phase photolysis of perfluorooctyl iodide has been shown to result in the formation of various PFCAs, including the highly persistent perfluorooctanoic acid (PFOA). miljodirektoratet.no The yield of specific PFCAs can be influenced by environmental conditions, such as the levels of nitrogen oxides (NOx). copernicus.org
A plausible pathway for the biotransformation of some PFAS precursors to PFCAs involves the cleavage of the initial functional group, followed by defluorination and oxidation to yield a PFCA with one less perfluorinated carbon atom. turi.org
Controlled irradiation studies are instrumental in understanding the degradation pathways and identifying the transformation products of perfluoroalkyl iodides. These studies often employ techniques like UV irradiation to simulate environmental photolytic degradation.
In such studies, the primary step is the homolytic cleavage of the C-I bond, generating a perfluoroalkyl radical. rsc.orgnih.gov For example, visible light irradiation of perfluoroalkyl iodides can initiate radical reactions. nsf.gov The subsequent reactions of this radical with other molecules in the system determine the final degradation products.
High-resolution mass spectrometry is a key analytical tool used in these studies to identify the numerous fluorinated transformation products that can be formed. researchgate.net Gamma irradiation studies on various PFAS have shown that aqueous electrons are the primary reactive species responsible for the initial degradation. researchgate.net These studies have also revealed that the initial degradation does not necessarily occur at the carbon atom adjacent to the functional group but can happen along the perfluoroalkyl chain, leading to more complex degradation pathways than previously assumed. researchgate.net
Research has identified a variety of degradation products from PFAS under controlled irradiation, including those formed by the exchange of fluorine with hydrogen (-F/+H), hydroxyl groups (-F/+OH), or hydroxymethyl groups (-F/CH2OH), as well as the formation of (n-1) PFCAs. researchgate.net
Table 1: Examples of Perfluoroalkyl Iodide Degradation Pathways and Products
| Degradation Process | Initiating Step | Key Intermediates | Final Products (Examples) |
| Hydrolysis | Reaction with water | Perfluoroalkyl carbinols | Perfluoroalkyl carboxylic acids (PFCAs) |
| Photolysis (UV/Visible Light) | Cleavage of C-I bond | Perfluoroalkyl radicals | Shorter-chain PFCAs, gaseous fluorocarbons |
| Atmospheric Oxidation | Reaction with OH radicals | Peroxy and acylperoxy radicals | Perfluoroalkyl carboxylic acids (PFCAs) |
This table provides a simplified overview of potential degradation pathways.
Environmental Persistence and Long-Range Transport Mechanisms of Fluorinated Iodoalkanes
The persistence and long-range transport of fluorinated iodoalkanes are governed by their chemical stability and physical properties. The carbon-fluorine bond is exceptionally strong, making the perfluorinated chain highly resistant to degradation. nih.goveuropa.eu This inherent stability contributes to the persistence of these compounds in the environment. europa.euepa.gov
Volatile precursor compounds, such as certain fluorotelomer alcohols and perfluoroalkyl iodides, can be transported over long distances in the atmosphere. nih.govcore.ac.uk Once in the atmosphere, they can undergo chemical transformations to form more stable and water-soluble PFAAs, which are then deposited in remote regions, including the Arctic. core.ac.ukacs.org Ocean currents also play a significant role in the long-range transport of water-soluble PFAS. core.ac.ukacs.org
The transport behavior of PFAS is influenced by their chain length. Long-chain PFAS tend to have a greater affinity for partitioning to organic matter in soil and sediment, which can limit their mobility in water. researchgate.net Conversely, their precursors, which can be more volatile, contribute to their atmospheric transport. The presence of PFAS in remote environments is a clear indicator of their capacity for long-range transport. iwaponline.comresearchgate.net
Advanced Approaches for Identification of Unknown Fluorinated Compounds ("PFAS Dark Matter") in Environmental Samples
A significant challenge in environmental science is the identification of the vast number of unknown PFAS, often referred to as "PFAS dark matter." These are fluorinated compounds present in environmental samples that are not detected by conventional targeted analytical methods. Non-targeted analysis using high-resolution mass spectrometry (HRMS) has become a critical tool for discovering and identifying these novel PFAS.
Advanced analytical techniques are essential for characterizing this "dark matter." High-resolution mass spectrometry platforms, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, are at the forefront of these efforts. These instruments allow for the accurate mass measurement of unknown compounds, which is a crucial first step in their identification.
Researchers are developing sophisticated workflows that combine HRMS with advanced data processing tools to sift through complex environmental samples and pinpoint potential fluorinated compounds. These approaches often look for characteristic mass defects and isotopic patterns associated with fluorine. Once potential candidates are identified, tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing structural information that aids in their ultimate identification.
Q & A
Q. What are the standard synthetic routes for Nonadecafluoro-9-iodononane, and how can researchers optimize yield and purity?
this compound (CAS 335-76-2) is typically synthesized via radical-initiated telomerization of tetrafluoroethylene with iodoperfluoroalkanes. Key challenges include controlling chain length and minimizing side reactions. Purification often involves fractional distillation under inert conditions to prevent decomposition. Researchers should monitor reaction kinetics using gas chromatography-mass spectrometry (GC-MS) and confirm purity via ¹⁹F NMR spectroscopy .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- ¹⁹F NMR : Essential for identifying fluorinated environments and verifying iodine substitution at the ninth carbon.
- GC-MS : Critical for assessing molecular weight distribution and detecting impurities.
- FTIR : Useful for tracking C-I stretching vibrations (~500 cm⁻¹). Cross-referencing data with the NIST Chemistry WebBook ensures accuracy, particularly for comparing spectral libraries .
Q. How does the thermal stability of this compound compare to other perfluorinated iodides?
Thermal decomposition studies (e.g., thermogravimetric analysis, TGA) reveal stability up to 200°C in inert atmospheres. Comparisons with analogs like 1-iodoperfluorooctane require controlled experiments to isolate variables such as chain length and iodine positioning. Researchers should replicate conditions from peer-reviewed studies to validate findings .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the environmental persistence of this compound?
- Biodegradation assays : Use OECD 301B guidelines to assess aerobic degradation in soil/water systems.
- Analytical sensitivity : Employ LC-MS/MS with isotopic labeling (e.g., ¹³C analogs) to detect trace degradation products.
- Environmental simulation : Model bioaccumulation potential using octanol-water partition coefficients (log Kow) derived from shake-flask experiments .
Q. How can researchers resolve contradictions in reported data on this compound’s reactivity in cross-coupling reactions?
Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from solvent polarity, iodide leaching, or oxygen sensitivity. Methodological solutions include:
Q. What strategies are effective for mitigating experimental artifacts in fluorination studies involving this compound?
Common artifacts include iodine migration and defluorination. Solutions involve:
- Low-temperature reactions : Limit thermal rearrangements.
- Isotopic tracing : Use ¹²⁷I-labeled analogs to track iodine mobility.
- Control experiments : Compare results with non-fluorinated iodides to isolate fluorine-specific effects .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
- Systematic substitution : Synthesize analogs with varying chain lengths or iodine positions.
- High-throughput screening : Use automated platforms to assess biological/toxicological endpoints.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., electronegativity, steric bulk) with activity data .
Methodological Best Practices
- Data validation : Cross-check experimental results with authoritative databases like the NIST Standard Reference Database 69 and Pharos Project reports .
- Peer review : Engage domain experts to critique experimental design and statistical analysis, reducing confirmation bias .
- Ethical compliance : Follow guidelines for hazardous fluorochemical handling, including fume hood use and waste disposal protocols per EU REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
